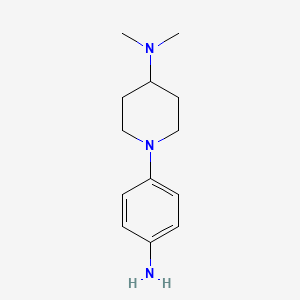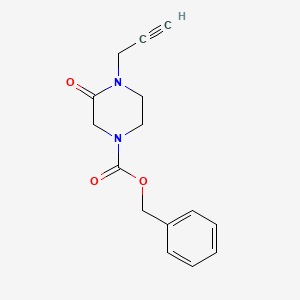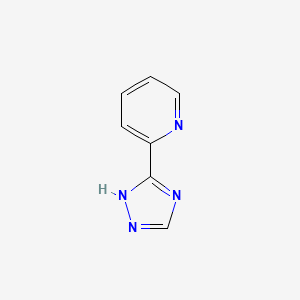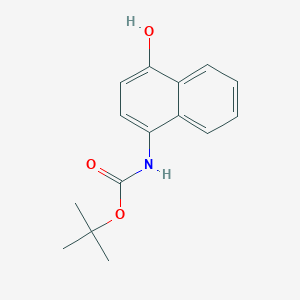
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate (TBHC) is a compound of interest due to its wide range of applications in both scientific research and industrial processes. TBHC is a highly versatile compound that can be used as a reactant, a catalyst, or a reagent in a variety of processes. It is also used as an intermediate in the synthesis of other compounds, and it can be used to modify the properties of other compounds. TBHC is an important reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Synthesis and Biomedical Applications
Synthesis of Natural Product Analogues : tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate derivatives have been used in the synthesis of compounds like jaspine B, a natural product isolated from sponges showing cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps including esterification, protection, and reduction processes (Tang et al., 2014).
Synthesis of Biologically Active Compounds : Another study demonstrates the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, a key intermediate in the production of biologically active compounds like osimertinib (AZD9291) (Zhao et al., 2017).
Organic Photovoltaic Materials
- Organic Photovoltaic Applications : This compound has also been used in the production of organic photovoltaic materials. For instance, a derivative, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, was synthesized for developing new donor building blocks for organic photovoltaic applications (Chmovzh & Rakitin, 2021).
Medicinal Chemistry and Organic Synthesis
Enantioselective Synthesis for Medicinal Chemistry : The compound has been instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a critical intermediate in medicinal chemistry (Ober et al., 2004).
Chiral Organoselenanes and Organotelluranes Synthesis : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was studied for the production of chiral organoselenanes and organotelluranes, highlighting its importance in the development of asymmetric synthetic methods (Piovan et al., 2011).
Other Chemical Synthesis Applications
Synthesis of Nitrone Equivalents : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics. This showcases their versatility as building blocks in organic synthesis (Guinchard et al., 2005).
Diels-Alder Reaction : The compound has also been used in Diels-Alder reactions, further emphasizing its utility in complex organic synthesis processes (Padwa et al., 2003).
Orientations Futures
Carbamates, including “tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate”, have an important role in modern drug discovery and medicinal chemistry . They are part of many drugs and prodrugs approved for the treatment of various diseases. Future research may focus on exploring new therapeutic applications of carbamates and improving their synthesis methods .
Propriétés
IUPAC Name |
tert-butyl N-(4-hydroxynaphthalen-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-9,17H,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVXBLGVBZJTCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448511 |
Source


|
| Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285984-22-7 |
Source


|
| Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
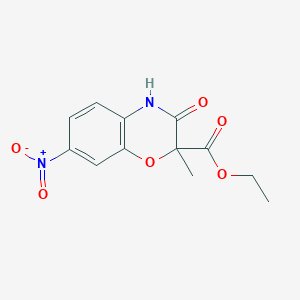
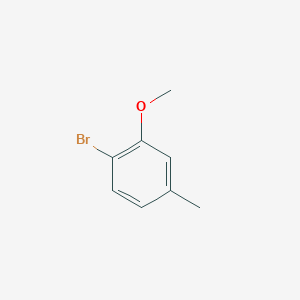
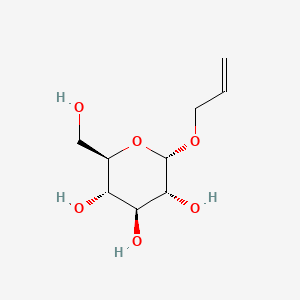
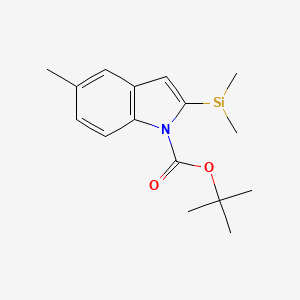
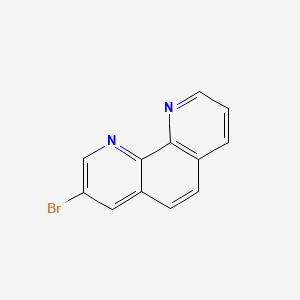
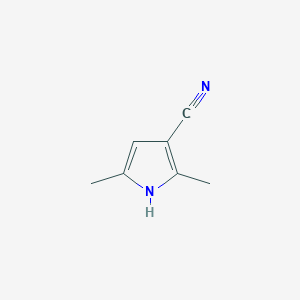
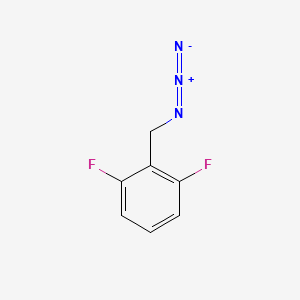
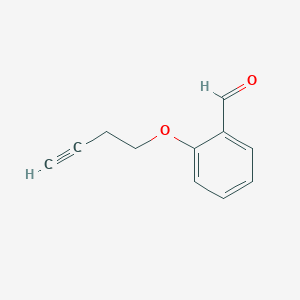
![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)
